Aminophenazone cyclamate

Description

Compound Definition and Structural Composition

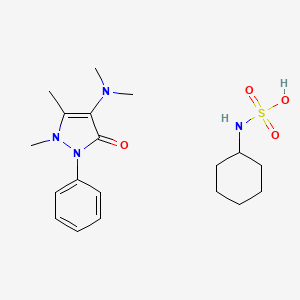

Aminophenazone cyclamate is a salt formed through the chemical combination of aminophenazone and cyclamic acid. This structure unites a well-known analgesic and antipyretic agent with an artificial sweetener. The molecular formula for this salt is C₁₉H₃₀N₄O₄S. ebi.ac.uk

The compound is chemically defined as 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one cyclohexylsulfamate. This nomenclature clarifies its identity as a salt resulting from an acid-base reaction between the basic aminophenazone molecule and the acidic cyclamic acid. The formation of such salts is a common strategy in pharmaceutical chemistry, often employed to modify the physicochemical properties of a drug substance. nih.govnih.gov

Aminophenazone, also known as aminopyrine (B3395922), is the basic moiety in the salt. nih.govresearchgate.net It is a derivative of phenazone and belongs to the pyrazolone (B3327878) class of compounds. nih.govchemspider.com First synthesized in the late 19th century, aminophenazone was recognized for its potent analgesic, antipyretic, and anti-inflammatory properties. nih.govwikipedia.org Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. wikipedia.org The structure features a pyrazolone ring substituted with dimethylamino, methyl, and phenyl groups. chemspider.com

Cyclamic acid, known chemically as cyclohexylsulfamic acid, provides the acidic moiety of the salt. It is a sulfamic acid carrying an N-cyclohexyl substituent and is a white, crystalline powder. In its solid, crystalline state, cyclamic acid exists as a zwitterion, with the zwitterions connected by hydrogen bonds. The most prominent characteristic of cyclamic acid and its salts (like sodium and calcium cyclamate) is their intensely sweet taste, which is approximately 30 to 50 times that of sucrose. This property led to its widespread use as a non-nutritive, artificial sweetener.

Historical Trajectories of Scientific Investigation and Discovery Context

The two components of this compound followed separate but significant paths of discovery and research before their combination.

The sweet taste of cyclamate was discovered by accident in 1937 at the University of Illinois by a graduate student named Michael Sveda. While working on the synthesis of an antipyretic drug, Sveda placed his cigarette on a lab bench and, upon returning it to his mouth, noticed a sweet taste. The patent for cyclamate was later sold to Abbott Laboratories, which conducted studies and submitted a New Drug Application in 1950. The initial research focus for Abbott was on using cyclamate to mask the bitter taste of other drugs, such as antibiotics. Its utility expanded, and in 1958, the U.S. Food and Drug Administration designated it as Generally Recognized as Safe (GRAS). This led to its widespread use as a tabletop sweetener and a food additive in diet products.

The history of aminophenazone dates back to the late 19th century when it was first synthesized by Friedrich Stolz and Ludwig Knorr. nih.gov It was introduced to the market as an antipyretic under the trade name Pyramidon by Hoechst AG in 1897. nih.govresearchgate.net For decades, it was a widely used non-narcotic analgesic and fever-reducing agent. researchgate.net Academic and clinical research confirmed its effectiveness in treating conditions like rheumatism and neuralgia. However, scientific inquiry throughout the 20th century also began to document serious adverse effects associated with its use, notably agranulocytosis, a severe drop in white blood cells. researchgate.netwikipedia.org This led to a gradual decline in its use and its withdrawal from the market in many countries. nih.govresearchgate.net

Chemical Compound Data

Below are tables detailing the properties of the constituent compounds.

Table 1: Aminophenazone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | nih.govchemspider.com |

| Synonyms | Aminopyrine, Amidopyrine, Pyramidon | nih.govresearchgate.net |

| Molecular Formula | C₁₃H₁₇N₃O | nih.govnih.gov |

| Molar Mass | 231.30 g/mol | nih.govchemspider.com |

Table 2: Cyclamic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclohexylsulfamic acid | |

| Synonyms | Cyclohexanesulfamic acid | |

| Molecular Formula | C₆H₁₃NO₃S | |

| Molar Mass | 179.24 g/mol |

Structure

2D Structure

Properties

CAS No. |

747-30-8 |

|---|---|

Molecular Formula |

C19H30N4O4S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

cyclohexylsulfamic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C13H17N3O.C6H13NO3S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-11(9,10)7-6-4-2-1-3-5-6/h5-9H,1-4H3;6-7H,1-5H2,(H,8,9,10) |

InChI Key |

NPCNIYOIXLZTQI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

747-30-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminophenazone cyclamate, Aminopyrine cyclohexylsulfamate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis

Strategies for Cyclamate Moiety Synthesis

An examination of established chemical literature and synthesis routes reveals that the production of the cyclamate moiety via the chlorination and enzymatic hydrolysis of raffinose (B1225341) is not a documented or chemically viable pathway. Raffinose is a complex carbohydrate, a trisaccharide composed of galactose, glucose, and fructose (B13574) units. Its chemical structure is fundamentally different from that of cyclamate, which is a cyclohexylsulfamate. Processes involving raffinose typically relate to its hydrolysis into constituent sugars or the synthesis of other carbohydrate-based derivatives, which are structurally unrelated to cyclamate. nih.gov Therefore, this section will not be further elaborated as it does not represent a valid synthetic route to the target compound.

Two of the most common reagents for the commercial production of cyclamate are sulfamic acid (H₃NSO₃) and sulfur trioxide (SO₃).

Sulfamic Acid Route: In this process, cyclohexylamine (B46788) is reacted directly with sulfamic acid, often in a high-boiling-point solvent or by heating the neat reactants. The reaction yields cyclohexylammonium N-cyclohexylsulfamate as an intermediate salt. Subsequent treatment with a base, such as sodium hydroxide (B78521), neutralizes the ammonium (B1175870) salt and deprotonates the sulfamic acid group, yielding the final sodium cyclamate salt and regenerating half of the cyclohexylamine starting material. nih.govyoutube.com

Sulfur Trioxide Route: Sulfonation using sulfur trioxide is another major industrial method. Sulfur trioxide is a powerful sulfonating agent and reacts readily with cyclohexylamine. To control the high reactivity of SO₃, it is often used in a complex with a tertiary amine, such as triethylamine, or diluted in an inert solvent. This reaction directly forms the cyclamate salt of the tertiary amine, which is then converted to the desired sodium or calcium salt by reacting it with the corresponding metal hydroxide or oxide.

The choice between these reagents depends on factors including cost, safety (SO₃ is highly reactive), and the desired purity of the final product.

Optimizing the sulfonation of cyclohexylamine is critical for maximizing yield and ensuring economic viability. Key parameters that are manipulated include temperature, reactant molar ratio, and reaction time.

Temperature: The reaction temperature is a crucial variable. For sulfonation with sulfur trioxide, maintaining a temperature between 100°C and 150°C has been shown to consistently produce amine salt yields greater than 80%. google.com Operating within an optimal temperature range is essential to ensure a sufficient reaction rate while minimizing the formation of by-products, such as cyclohexylamine sulfate (B86663). google.com

Reactant Ratio: The molar ratio of reactants significantly impacts the product yield. In reactions using sulfamic acid, a mass ratio of cyclohexylamine to sulfamic acid between 2.5:1 and 5:1 is often employed to drive the reaction towards completion. google.com When using sulfur trioxide, an excess of cyclohexylamine is typically used, which can also serve as the reaction solvent. google.com

Reaction Time and Solvent: The duration of the reaction is adjusted to ensure complete conversion. For instance, processes involving sulfamic acid may require heating for several hours. google.com While some methods employ high-boiling point solvents, others use an excess of the cyclohexylamine reactant itself to serve as the reaction medium, which is later recovered and recycled. nih.govgoogle.com

The optimization of these parameters is an iterative process, often employing modern techniques like automated flow reactors to rapidly identify the ideal conditions for achieving high yield and purity. nih.gov

Table 1: Comparison of Sulfonation Agents for Cyclamate Synthesis

| Sulfonating Agent | Common Form | Typical Reaction Conditions | Key Intermediate |

|---|---|---|---|

| Sulfamic Acid | Solid | Heated with excess cyclohexylamine | Cyclohexylammonium N-cyclohexylsulfamate nih.gov |

| Sulfur Trioxide | Liquid/Gas | Reacted with cyclohexylamine, often with a tertiary amine base | Trialkylammonium-N-cyclohexyl sulfamate (B1201201) nih.gov |

Table 2: Influence of Process Parameters on Cyclohexylamine Sulfonation

| Parameter | Typical Range | Effect on Reaction | Source |

|---|---|---|---|

| Temperature | 70°C - 190°C | Affects reaction rate and by-product formation. Optimal range (100-150°C) yields >80%. | google.com |

| Reactant Ratio (CHA:Sulfamic Acid) | 2.5:1 to 5:1 (mass ratio) | Drives equilibrium towards product formation. | google.com |

| Reaction Time | 1 - 3 hours (post-reagent addition) | Ensures completion of the reaction. | google.com |

Alternative Synthetic Pathways to Cyclamic Acid

The conventional and most cited method for producing cyclamic acid (cyclohexanesulfamic acid) involves the sulfonation of cyclohexylamine. nih.gov This is typically achieved by reacting cyclohexylamine with either sulfur trioxide or sulfamic acid. wikipedia.org

However, alternative pathways have been developed. One notable method involves the reaction of cyclohexylamine with ammonium sulfamate. In this process, the two reactants are heated together, often without the need for a solvent or catalyst. The reaction proceeds as the mixture is boiled, leading to the formation of cyclohexylammonium cyclamate and ammonia (B1221849) gas. The cyclohexylamine, being a stronger base than ammonia, abstracts a proton from the ammonium ion. youtube.com This pathway offers a different approach to the direct sulfonation of the amine.

Further variations in the synthesis of cyclamate salts, which are precursors to the free acid, include a process that utilized a mixture of ingredients, including pure sodium flakes suspended in a solvent with cyclohexylamine, which was then chilled and processed to yield sodium cyclamate. wikipedia.org

Routes for Aminophenazone Moiety Synthesis

Aminophenazone, a pyrazolone (B3327878) derivative, is synthesized through a multi-step process. wikipedia.orghmdb.ca The core of this synthesis is the formation of the pyrazolone ring structure.

Condensation Reactions for Pyrazolone Ring Formation

The foundational reaction for creating the pyrazolone core of aminophenazone is the condensation reaction between a hydrazine (B178648) derivative and a β-ketoester. Specifically, the synthesis of the precursor 1-phenyl-3-methyl-5-pyrazolone is achieved through the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). orientjchem.orgias.ac.inresearchgate.net This reaction is a classic example of heterocycle formation and has been extensively studied. ias.ac.in

The proposed mechanism involves an initial reaction to form a phenylhydrazone intermediate, which then undergoes intramolecular cyclization, eliminating ethanol (B145695) to yield the final pyrazolone ring structure. ias.ac.in

Phenylhydrazine and Ethyl Acetoacetate Reaction Kinetics

The kinetics of the reaction between phenylhydrazine and ethyl acetoacetate are significantly influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. While detailed quantitative kinetic data is sparse in the public literature, the operational parameters reported in various synthetic procedures provide insight into the factors controlling the reaction rate. The reaction has been successfully carried out under a range of thermal conditions, from 0°C to reflux temperatures of over 100°C. orientjchem.orgnih.gov

The choice of temperature can be critical, sometimes influencing the specific products that are formed. researchgate.net For instance, some procedures initiate the reaction at low temperatures (0-5°C) before heating, while others proceed directly at elevated temperatures, such as in an oil bath at 140°C. nih.govfortunejournals.com The reaction time varies accordingly, from minutes to several hours, depending on the temperature and solvent system employed. orientjchem.orgfortunejournals.com

Table 1: Reported Reaction Conditions for Pyrazolone Formation

| Reactants | Solvent/Conditions | Temperature | Time | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Ethyl Acetoacetate | Ethanol | Reflux | Not Specified | orientjchem.org |

| Phenylhydrazine, Ethyl Acetoacetate | Solvent-free | 80°C then 90°C | 1.5 hours | ias.ac.in |

| Hydrazine Hydrate (B1144303), Ethylacetoacetate | Ethanol | 60°C | 1 hour | orientjchem.orgresearchgate.net |

| Benzenediazonium chloride, Ethyl Acetoacetate | Ethanol, Sodium Acetate (B1210297) | 0-5°C | Not Specified | fortunejournals.com |

| Aniline (to form diazonium salt), Ethyl Acetoacetate | Water, Ethanol, HCl, Sodium Nitrite (B80452) | <5°C | 30 min stirring | nih.gov |

Thermal Management and Reagent Addition Control during Synthesis

Effective thermal management is crucial during the synthesis of the pyrazolone ring. The condensation reaction between phenylhydrazine and ethyl acetoacetate is often exothermic. To maintain control over the reaction rate and prevent undesirable side reactions, specific procedures are employed.

A common technique is the slow, dropwise addition of one reagent to the other, often with external cooling. nih.govorientjchem.orgresearchgate.net For example, a solution of hydrazine hydrate may be added slowly to ethyl acetoacetate while regulating the mixture's temperature at a specific point, such as 60°C. orientjchem.orgresearchgate.net In other protocols, the initial mixing is performed at 0°C, sometimes in an ice bath, to dissipate the heat generated upon mixing. ias.ac.innih.gov This careful control of reagent addition and temperature is essential for ensuring a high yield and purity of the pyrazolone product by preventing temperature spikes that could lead to decomposition or the formation of byproducts.

Aminophenazone Cyclamate Salt Formation

The final step in creating this compound is the formation of a salt through an acid-base reaction between the two primary components.

Proton Transfer Mechanism between Aminophenazone (Weak Base) and Cyclamic Acid (Sulfonic Acid Derivative)

The formation of this compound is governed by a fundamental proton transfer mechanism. Cyclamic acid, as a sulfonic acid derivative (-SO₃H), is a relatively strong acid. drugfuture.comnih.gov In contrast, aminophenazone is a weak base, with the basic character attributed to its dimethylamino group and the nitrogen atoms within the pyrazole (B372694) ring. wikipedia.org

When the two compounds are combined, typically in a suitable solvent, the acidic proton from the sulfonic acid group of cyclamic acid is transferred to one of the basic nitrogen sites on the aminophenazone molecule. This acid-base neutralization reaction results in the formation of an ion pair: the cyclamate anion (C₆H₁₁NHSO₃⁻) and the protonated aminophenazone cation. The electrostatic attraction between these two oppositely charged ions forms the stable salt, this compound. Studies on the crystal structure of cyclamic acid itself show that it exists in a zwitterionic form, where the proton from the sulfonic acid group has migrated to its own amino group, indicating the high lability of this proton. researchgate.netnih.govresearchgate.net This inherent acidity facilitates the proton transfer to a stronger base like aminophenazone. The process is analogous to the formation of other pharmaceutical salts where a sulfonic acid is used to protonate a basic drug molecule to improve properties like solubility. nih.gov

Optimization of Salt Formation Conditions: Solvent Selection (e.g., Anhydrous Ethanol, Acetone) and Stoichiometry

The formation of this compound is achieved through the reaction of aminophenazone, a weak base, with cyclamic acid. The selection of a suitable solvent is critical to facilitate the reaction and subsequent crystallization of the salt. Ideal solvents should provide good solubility for the reactants while allowing for the precipitation of the resulting salt, thus enabling efficient isolation.

Solvent Selection:

Based on the solubility characteristics of aminophenazone and general principles of organic salt formation, several solvents can be considered. Anhydrous ethanol and acetone (B3395972) are primary candidates for this synthesis. caymanchem.com Aminophenazone exhibits good solubility in ethanol (25 mg/ml), which would allow for a homogeneous reaction mixture. caymanchem.com Acetone is another viable option, often used in the synthesis of related aminophenazone cocrystals and salts due to its ability to dissolve the reactants and facilitate crystallization of the product. mdpi.com The choice of solvent can significantly impact the crystal morphology and purity of the final product. nih.gov

A comparative analysis of potential solvents is presented in the table below:

| Solvent | Rationale for Use in this compound Synthesis | Potential Advantages |

| Anhydrous Ethanol | Good solubility for aminophenazone. caymanchem.com Commonly used in the synthesis of other amine salts. nih.gov | Facilitates a homogeneous reaction environment, potentially leading to a more controlled crystallization process. |

| Acetone | Used in the synthesis of aminophenazone cocrystals. mdpi.com Effective in dissolving reactants for salt formation. | Can promote the formation of well-defined crystals and may offer advantages in purification. |

| Water | While aminophenazone has some water solubility, the use of water is generally less favored due to the potential for side reactions and difficulties in isolating the final product. | Not a primary choice for this synthesis due to potential complications. |

Stoichiometry:

The stoichiometry of the reaction between aminophenazone and cyclamic acid is fundamental to the successful formation of the desired salt. nih.govresearchgate.net The reaction involves the transfer of a proton from the acidic sulfonic acid group of cyclamic acid to the basic dimethylamino group of aminophenazone. cdnsciencepub.com Therefore, a 1:1 molar ratio of aminophenazone to cyclamic acid is theoretically required for the complete formation of the this compound salt.

Maintaining this precise stoichiometric ratio is crucial. An excess of either reactant can lead to impurities in the final product, either as unreacted starting material or as a mixture of different salt forms. nih.gov Careful control over the quantities of both aminophenazone and cyclamic acid is therefore a critical aspect of optimizing the synthesis.

Temperature Control to Mitigate Thermal Degradation during Salt Formation

Temperature is a critical parameter that must be carefully controlled throughout the synthesis of this compound to prevent thermal degradation of the reactants and the final product. Both aminophenazone and cyclamate have specific thermal stability profiles that must be considered.

Thermal Stability Considerations:

Thermal analysis of aminophenazone and related salts indicates that these compounds can be susceptible to degradation at elevated temperatures. researchgate.netmdpi.com Similarly, studies on the thermal behavior of cyclamates have shown that they can undergo decomposition at higher temperatures. researchgate.net The synthesis of this compound should therefore be conducted at a temperature that is high enough to ensure a reasonable reaction rate but low enough to avoid the onset of degradation.

The following table summarizes the key thermal stability data for the precursor compounds:

| Compound | Key Thermal Stability Findings |

| Aminophenazone | Can undergo thermal decomposition, with the breakdown potentially generating carbon monoxide which can disproportionate to form carbon dioxide. ebi.ac.uk |

| Cyclamate Salts | Generally stable to heat in solution, but can decompose at elevated temperatures in the solid state. researchgate.net |

Based on these considerations, the salt formation reaction is ideally carried out at a moderately elevated temperature, for instance, under reflux in a solvent like acetone or ethanol, followed by a controlled cooling period to induce crystallization. mdpi.com This approach allows for the dissolution of the reactants and the formation of the salt in solution, while the subsequent cooling minimizes the risk of thermal degradation and promotes the formation of a stable crystalline product. Continuous monitoring of the reaction temperature is essential to ensure the integrity of the this compound salt.

Analytical Chemistry: Advanced Characterization and Quantification

Spectroscopic and Chromatographic Methods for Compound Analysis

Spectroscopic and chromatographic techniques are fundamental in the analytical chemistry of aminophenazone cyclamate, enabling both qualitative and quantitative assessments. These methods exploit the compound's physicochemical properties to achieve separation and detection.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry offers a valuable tool for the quantification of cyclamate, a component of this compound. While direct measurement is possible, derivatization techniques are often employed to enhance sensitivity and overcome the compound's weak UV absorbance.

Direct quantification of cyclamate using UV-Vis spectrophotometry is challenging due to its low molar absorptivity in the usable UV range. dss.go.thnih.gov However, some methods have been developed for direct detection. For instance, a simple reverse-phase HPLC-UV method has been established for measuring cyclamate concentrations with direct detection at a wavelength of 196 nm. akjournals.comakjournals.com Another approach involves measuring the absorbance of a cyclamate solution at a maximum wavelength of 252 nm, which falls within the optimum absorption range of 200-400 nm. researchgate.net Research has also shown that the maximum wavelength for sodium cyclamate can be determined at 313 nm. unnes.ac.id

To overcome the limitations of direct UV detection, methods involving derivatization with hypochlorite (B82951) have been developed. This approach is based on the reaction of cyclamate with nitrite (B80452) in an acidic medium, followed by the spectrophotometric determination of the excess nitrite. researchgate.net Another technique involves the protonation of cyclamate ions in an acidic medium and extraction of the resulting cyclamic acid into an organic solvent containing a coloring reagent, such as Rhodamine B. This forms a colored ion-pair complex that can be measured spectrophotometrically. rsc.org

Turbidimetric Methods for Cyclamate Quantification

Turbidimetric methods provide an alternative approach for the determination of cyclamate. A notable flow injection turbidimetric method involves the oxidation of the sulfamic group in cyclamate to sulfate (B86663) using nitrite. conicet.gov.arresearchgate.netconicet.gov.ar The resulting sulfate is then precipitated with barium chloride in the presence of a stabilizer like poly(vinyl alcohol) (PVA). conicet.gov.arresearchgate.netconicet.gov.ar The turbidity of the resulting barium sulfate suspension is measured, typically around 420 nm, and is proportional to the cyclamate concentration. conicet.gov.arresearchgate.netconicet.gov.ar This method has demonstrated a linear range between 0.015% and 0.120% (w/v) for sodium cyclamate. conicet.gov.arresearchgate.netconicet.gov.ar The detection and quantification limits have been reported as 0.006% and 0.02% (w/v), respectively. conicet.gov.arresearchgate.netconicet.gov.ar

| Parameter | Value |

| Linear Range | 0.015 - 0.120% (w/v) |

| Detection Limit | 0.006% (w/v) |

| Quantification Limit | 0.02% (w/v) |

| Wavelength | 420 nm |

| Reproducibility (RSD) | 5.9% |

| Interactive data table based on research findings for the turbidimetric method. conicet.gov.arresearchgate.netconicet.gov.ar |

High-Performance Liquid Chromatography (HPLC) and its Derivatives

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of cyclamate due to its high resolution and sensitivity. dss.go.thnih.gov Various HPLC methods, often coupled with UV detection, have been optimized for the quantification of cyclamate in diverse samples.

The optimization of HPLC methods is crucial for achieving accurate and reliable quantification of cyclamate. A common approach involves pre-column derivatization to enhance the UV absorbance of cyclamate. spkx.net.cn One such method uses the oxidation of cyclamate to cyclohexylamine (B46788), followed by derivatization with trinitrobenzenesulfonic acid. nih.gov Another validated method converts cyclamate to N,N-dichlorocyclohexylamine through a reaction with active chlorine, with subsequent detection at 314 nm. core.ac.uknih.gov The mobile phase composition is also a critical parameter to optimize. For instance, a mobile phase of phosphate (B84403) buffer and methanol (B129727) is commonly used. sphinxsai.com The pH of the buffer can significantly affect the separation, with a pH of 4.5 often being optimal. sphinxsai.com Column temperature is another factor, with studies showing that lower temperatures (e.g., 23°C) can sometimes lead to better detection limits. dss.go.th

Key Optimization Parameters in HPLC Analysis of Cyclamate:

| Parameter | Optimized Conditions | Reference |

| Derivatization Reagent | Trinitrobenzenesulfonic acid | nih.gov |

| Derivatization Reagent | Dansyl chloride | nih.gov |

| Derivatization Reaction | Conversion to N,N-dichlorocyclohexylamine | core.ac.uknih.gov |

| Detection Wavelength | 314 nm (for N,N-dichlorocyclohexylamine derivative) | core.ac.uknih.gov |

| Mobile Phase pH | 4.5 | sphinxsai.com |

| Column Temperature | 23°C | dss.go.th |

| Interactive data table summarizing key optimized parameters for HPLC analysis of cyclamate. |

Recovery rates for validated HPLC methods are typically high, often ranging from 82% to 123%, with good precision as indicated by low relative standard deviations. nih.govcore.ac.uk The limits of detection (LOD) and quantification (LOQ) are matrix-dependent but can be as low as 1-20 mg/kg and are sufficient for monitoring compliance with regulatory limits. nih.gov

Derivatization Strategies for Enhanced Detection (e.g., N,N-dichlorocyclohexylamine)

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a product that is more suitable for analysis by a specific technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process is often employed to improve volatility, enhance thermal stability, or introduce a chromophore or fluorophore for better detection.

For the analysis of cyclamate, which is non-volatile and lacks a strong UV-absorbing chromophore, derivatization is crucial, especially for GC-based methods. A well-established strategy involves the quantitative conversion of cyclamate to N,N-dichlorocyclohexylamine. nih.gov This reaction allows for subsequent analysis by methods like ultraviolet spectrophotometry. nih.gov Another approach involves the oxidation of cyclamate to cyclohexylamine. nih.gov The resulting cyclohexylamine can then be derivatized with various reagents to create a product with enhanced detectability. Common derivatization reagents for this purpose include:

Trinitrobenzenesulfonic acid: Reacts with cyclohexylamine to form a colored derivative suitable for HPLC analysis. researchgate.net

4-fluoro-7-nitrobenzofurazan (NBD-F): Forms a highly fluorescent derivative with cyclohexylamine, enabling very low detection limits (0.4 mg/kg) when using fluorescence detection. nih.gov

Dansyl chloride: Used in pre-column derivatization for HPLC, creating a derivative detectable by UV detectors. plos.org

For aminophenazone and other compounds with polar functional groups like amino acids, derivatization is key for GC analysis. sigmaaldrich.com Reagents such as alkyl chloroformates (e.g., ethyl chloroformate, isobutyl chloroformate) can be used to derivatize amino groups in a one-step process, making the analytes volatile enough for GC-MS analysis. nih.govnih.gov Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also commonly used to replace active hydrogens on polar groups, thereby increasing volatility and stability for GC analysis. sigmaaldrich.com

Table 1: Derivatization Strategies for Cyclamate and Aminophenazone Analysis

| Analyte | Derivatization Strategy | Reagent | Analytical Technique | Purpose |

| Cyclamate | Conversion to N,N-dichlorocyclohexylamine | Chlorine | UV Spectrophotometry, GC | Enhance volatility and detectability nih.gov |

| Cyclamate | Oxidation to cyclohexylamine, then derivatization | Trinitrobenzenesulfonic acid | HPLC | Form a colored derivative researchgate.net |

| Cyclamate | Oxidation to cyclohexylamine, then derivatization | 4-fluoro-7-nitrobenzofurazan (NBD-F) | HPLC with Fluorescence Detection | Form a fluorescent derivative for high sensitivity nih.gov |

| Cyclamate | Oxidation to cyclohexylamine, then derivatization | Dansyl chloride | HPLC-UV | Pre-column derivatization for UV detection plos.org |

| Aminophenazone/Amino Acids | Acylation/Esterification | Alkyl Chloroformates | GC-MS, GC-FID | Increase volatility nih.gov |

| Aminophenazone/Amino Acids | Silylation | MTBSTFA | GC-MS | Increase volatility and stability sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Matrix Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique widely used for the determination of compounds in complex matrices such as food, beverages, and biological fluids. fishersci.comnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Methods have been developed for the simultaneous analysis of multiple artificial sweeteners, including cyclamate, in a single run. nih.govresearchgate.net These methods are applicable to a wide range of food matrices, demonstrating the versatility of LC-MS/MS. sci-hub.se The use of a core-shell HPLC column, such as an Accucore RP-MS, can facilitate rapid analysis, with run times under one minute for multiple sweeteners. fishersci.comthermofisher.com

Table 2: LC-MS/MS Parameters for Cyclamate Analysis

| Parameter | Example Condition | Reference |

| Chromatographic Column | Phenomenex Luna Phenyl-Hexyl (5 μm, 4.6 mm × 150 mm) | nih.gov |

| ZORBAX Eclipse XDB-C18 (2.1 mm x 150 mm) | researchgate.net | |

| Accucore RP-MS | fishersci.com | |

| Mobile Phase | Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol | nih.gov |

| 5 mmol/L dibutylammonium acetate and acetonitrile-water | researchgate.net | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for Cyclamate | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| MRM Transitions (m/z) | Varies by instrument, e.g., for cyclamate: monitoring specific precursor to product ion transitions | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace-Level Analysis

Table 3: Performance of UPLC-MS/MS for Cyclamate Determination

| Parameter | Reported Value | Reference |

| Column | UPLC BEH C18, 1.7 µm | researchgate.net |

| Retention Time | 4.05 minutes | researchgate.net |

| Linear Range | 5 - 100 mg/L | researchgate.net |

| Correlation Coefficient (R²) | 0.9955 | researchgate.net |

| Limit of Detection (LOD) | 2.92 mg/kg | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 9.72 mg/kg | researchgate.netresearchgate.net |

| Average Recovery | 83.38 - 93.40 % | researchgate.net |

Advanced Gas Chromatography Techniques

Gas chromatography (GC) is a fundamental analytical technique for separating and analyzing compounds that can be vaporized without decomposition. emerypharma.com For non-volatile or polar compounds like aminophenazone and cyclamate, derivatization is a necessary prerequisite to increase their volatility for GC analysis. emerypharma.comresearchgate.net Advanced GC techniques offer enhanced separation power and detection capabilities, making them suitable for analyzing trace components in highly complex mixtures.

Two-Dimensional Gas Chromatography Coupled with High-Resolution Mass Spectrometry (GC × GC-HR-MS) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. mosh-moah.de It employs two different capillary columns connected in series. The separation in the first dimension is typically based on boiling point, while the second dimension provides a rapid separation based on a different property, such as polarity. mosh-moah.de This results in a structured two-dimensional chromatogram, where chemically related compounds tend to appear in the same region of the plot, facilitating identification. nih.gov

When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS), GCxGC-HRMS becomes a "super-resolution" tool. nih.gov This combination offers unrivaled chromatographic separation and provides high-accuracy mass measurements, which can be used to determine the elemental composition of unknown compounds. nih.govnih.gov This is particularly valuable for the analysis of complex samples like biological fluids or environmental extracts, where hundreds or thousands of compounds may be present. synthical.com Although direct applications for this compound are not widely documented, the technique's proven capability in drug metabolism research, biomarker discovery, and the analysis of complex hydrocarbon mixtures demonstrates its immense potential for characterizing the components of such pharmaceutical products and their metabolites in intricate matrices. nih.govnih.gov

Compound-Specific Isotope Analysis (CSIA) for Tracing Transformation Pathways

Compound-Specific Isotope Analysis (CSIA) is an analytical method that measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in individual compounds within a sample. enviro.wikisiremlab.com This technique can provide unique insights into the origin, formation, and transformation pathways of a compound. siremlab.commdpi.com The underlying principle is that chemical and biological reactions often proceed at slightly different rates for molecules containing heavier versus lighter isotopes, a phenomenon known as the kinetic isotope effect. This leads to a measurable change, or fractionation, in the isotope ratio of the remaining reactant pool. siremlab.com

CSIA is a powerful tool for tracing the fate of contaminants, food ingredients, and pharmaceutical compounds in various systems. enviro.wikinih.gov By analyzing the isotopic signature of a compound and its transformation products, it is possible to differentiate between various biotic and abiotic degradation pathways. enviro.wiki For example, different synthetic routes used to manufacture a drug can result in distinct isotopic fingerprints, which can be used for source identification. siremlab.com In the context of this compound, CSIA could potentially be used to track the biotransformation of each component within an organism, differentiate between metabolic pathways, and distinguish between the original compound and its environmental degradation products. nih.govnih.gov The analysis is typically performed using a gas or liquid chromatograph coupled to an isotope ratio mass spectrometer (IRMS). siremlab.com

Gravimetric Analysis Methodologies for Cyclamate Determination

Gravimetric analysis is a traditional quantitative method that relies on the measurement of mass. For the determination of cyclamate, this technique involves a chemical reaction that converts the soluble cyclamate ion into a stable, insoluble precipitate. The precipitate is then collected, dried, and weighed, and its mass is used to calculate the concentration of the original analyte.

A common gravimetric method for cyclamate involves its reaction with sodium nitrite in an acidic solution. fao.org In the presence of hydrochloric acid, sodium nitrite reacts with the sulfamate (B1201201) group of cyclamate, leading to the formation of sulfate ions. Barium chloride is then added to the solution, which reacts with the newly formed sulfate ions to produce a white precipitate of barium sulfate (BaSO₄). umi.ac.idunivpancasila.ac.id

The key reaction steps are:

Acidification of the sample containing cyclamate.

Addition of sodium nitrite to convert the sulfamate to sulfate.

Addition of barium chloride to precipitate the sulfate as barium sulfate.

Filtration, washing, drying, and weighing of the barium sulfate precipitate.

The amount of cyclamate in the original sample is then calculated based on the stoichiometry of the reactions and the final mass of the barium sulfate. This method is useful for quantifying cyclamate in samples where it is present at relatively high concentrations and in matrices free from interfering ions. umi.ac.id

Precipitation-Based Qualitative and Quantitative Approaches

Precipitation reactions offer a fundamental yet effective method for the qualitative detection and quantitative estimation of the cyclamate component in this compound. The underlying principle involves the chemical transformation of the sulfamate group in cyclamate into a sulfate ion, which is then precipitated out of solution by a suitable reagent.

A widely used method involves the reaction of cyclamate with a nitrite, such as sodium nitrite, in an acidic medium. nih.gov This reaction oxidizes the sulfamic group to a sulfate ion. Subsequently, the addition of a barium chloride solution leads to the formation of a dense white precipitate of barium sulfate, which is practically insoluble in the reaction medium. nih.govtsfx.edu.au The appearance of this precipitate serves as a positive qualitative indicator for the presence of cyclamate. univpancasila.ac.id This precipitation method has been recognized as a standard procedure for cyclamate detection in various samples. univpancasila.ac.id For quantitative purposes, the amount of precipitate formed can be related to the initial concentration of cyclamate.

Below is a table summarizing the reagents and expected observations in a typical qualitative precipitation test for the cyclamate moiety.

| Reagent/Step | Purpose | Expected Observation (Positive Test) |

| Hydrochloric Acid (HCl) | To create an acidic environment for the reaction. | - |

| Barium Chloride (BaCl₂) Solution | To precipitate any inherent sulfate ions. | - |

| Sodium Nitrite (NaNO₂) Solution | To oxidize the sulfamate group of cyclamate to sulfate. | - |

| Heating | To promote the reaction and precipitate formation. univpancasila.ac.id | Formation of a white precipitate (Barium Sulfate). univpancasila.ac.id |

This table outlines the general steps for the qualitative precipitation analysis of cyclamate.

Reaction Kinetics and Precipitate Formation (e.g., Barium Sulfate) in Gravimetric Methods

Following the precipitation of the cyclamate as barium sulfate, gravimetric analysis can be employed for accurate quantification. tsfx.edu.au This technique relies on the measurement of the mass of the pure, dry precipitate to determine the quantity of the original analyte. youtube.com The success of gravimetric analysis is highly dependent on the reaction conditions, which influence the kinetics of precipitate formation and its physical characteristics. libretexts.org

The precipitation of barium sulfate (BaSO₄) from an aqueous solution containing barium (Ba²⁺) and sulfate (SO₄²⁻) ions is a well-studied process. tsfx.edu.au Several factors must be carefully controlled to ensure the formation of a pure and easily filterable precipitate:

Acidity: The precipitation is typically carried out in a weakly acidic solution. This increases the particle size of the precipitate by reducing the degree of supersaturation at which precipitation begins. tsfx.edu.au

Temperature: Performing the precipitation from hot solutions (near boiling) promotes the formation of larger, more perfect crystals. This process, known as digestion, reduces the surface area of the precipitate, thereby minimizing the coprecipitation of impurities. tsfx.edu.aulibretexts.org

Rate of Reagent Addition: The precipitating agent, barium chloride, should be added slowly and with constant stirring. This prevents the formation of excessively high local supersaturations, which would lead to a large number of small crystals and increased impurity adsorption. libretexts.org

Digestion: Allowing the precipitate to stand in the hot mother liquor for a period (e.g., one to two hours) is crucial. tsfx.edu.au This digestion process allows smaller particles to dissolve and redeposit onto larger ones (a phenomenon known as Ostwald ripening), resulting in a more filterable and purer precipitate.

The mass of the final, weighed barium sulfate is stoichiometrically related to the mass of cyclamate in the original sample. From the mass of BaSO₄, the amount of sulfate, and consequently cyclamate, can be calculated. tsfx.edu.au

| Parameter | Condition | Rationale |

| Medium | Weakly Acidic (HCl) | Increases particle size, minimizes coprecipitation of certain salts. tsfx.edu.aunemi.gov |

| Temperature | Near boiling point | Promotes formation of larger, purer crystals (digestion). tsfx.edu.aulibretexts.org |

| Precipitant Addition | Slow, with vigorous stirring | Prevents high local supersaturation, reduces impurities. libretexts.org |

| Digestion Time | 1-2 hours | Allows for Ostwald ripening, resulting in a more filterable precipitate. tsfx.edu.au |

This table summarizes the critical parameters for the gravimetric determination of sulfate as barium sulfate, applicable to the cyclamate component.

Non-Targeted Screening and Emerging Contaminant Detection Methodologies

While targeted methods are effective for quantifying known compounds, non-targeted screening (NTS) has emerged as a powerful strategy for identifying unexpected or unknown chemical contaminants in complex samples. core.ac.uk This approach is particularly relevant for emerging contaminants such as pharmaceuticals and their metabolites, or artificial sweeteners in food and environmental matrices. researchgate.netnih.gov this compound, as a combination of such compounds, and its potential transformation products, are ideal candidates for detection using NTS methodologies.

The core of modern NTS is high-resolution mass spectrometry (HRMS), most commonly coupled with liquid chromatography (LC) for the separation of complex mixtures. univpancasila.ac.idcore.ac.uk Techniques like LC-Quadrupole Time-of-Flight (QTOF) MS allow for the acquisition of full-spectrum, high-resolution mass data for all detectable compounds in a sample. univpancasila.ac.id

The NTS workflow can be broadly categorized into several steps:

Sample Preparation: A generic extraction method, often an acidic acetonitrile (B52724) extraction, is used to capture a wide range of potential contaminants. plos.org

Data Acquisition: The sample extract is analyzed using LC-HRMS, generating a complex dataset or "chemical fingerprint" of the sample. plos.org

Data Processing: Advanced software tools are used to detect features (unique mass-to-charge ratio and retention time pairs) in the data.

Compound Identification: Detected features are then compared against extensive databases containing information on thousands of compounds (e.g., molecular formula, exact mass, isotopic patterns). univpancasila.ac.id Identification can be confirmed by comparing fragmentation patterns (MS/MS spectra) with library data or reference standards.

A key advantage of NTS is the ability to perform retrospective analysis. plos.org Since full-spectrum data is acquired, it can be re-interrogated at a later date to search for newly identified contaminants without needing to re-run the physical sample. This makes NTS an invaluable tool for monitoring food safety and environmental quality, capable of detecting not just aminophenazone and cyclamate, but also any unforeseen derivatives or co-contaminants. plos.orgnih.gov

| Component | Description |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and efficient separation of compounds. univpancasila.ac.id |

| Mass Spectrometry | High-Resolution Mass Spectrometry (e.g., QTOF, Orbitrap) to determine the accurate mass of ions. univpancasila.ac.id |

| Ionization | Electrospray Ionization (ESI) is commonly used for polar compounds like pharmaceuticals and sweeteners. |

| Screening Approach | Data is compared against large theoretical and/or empirical spectral libraries for compound identification. univpancasila.ac.id |

| Analysis Type | Capable of target, suspect, and true non-targeted screening from a single data acquisition. core.ac.uk |

This table outlines the key components of a typical LC-HRMS platform used for non-targeted screening of emerging contaminants.

Chemical Structure Activity Relationships and Biochemical Mechanisms

Mechanisms of Cyclooxygenase (COX) Enzyme Inhibition by Aminophenazone Moiety

The aminophenazone component of the compound is recognized for its inhibitory action on cyclooxygenase (COX) enzymes. patsnap.com These enzymes are integral to the inflammatory pathway, and their inhibition forms the basis of the anti-inflammatory and analgesic properties of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The primary mechanism of aminophenazone's action involves the interruption of the prostaglandin (B15479496) synthesis pathway. patsnap.com It specifically inhibits the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into the intermediate compound Prostaglandin H2 (PGH2). patsnap.comjpp.krakow.plyoutube.com This enzymatic conversion is a critical rate-limiting step in the production of various prostanoids, which are potent lipid mediators involved in physiological and pathological processes. nih.govverywellhealth.com

By blocking the active site of the COX enzyme, aminophenazone prevents arachidonic acid from binding and being converted to Prostaglandin G2 (PGG2), the precursor to PGH2. jpp.krakow.pl Consequently, the synthesis of downstream prostaglandins (B1171923), such as Prostaglandin E2 (PGE2) and prostacyclin, is significantly reduced. patsnap.comjpp.krakow.pl These prostaglandins are key players in mediating inflammation, pain, and fever. patsnap.comnih.gov The reduction in their production leads to the compound's therapeutic effects. The interaction is competitive, where aminophenazone vies with arachidonic acid for the enzyme's active site.

There are two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. lecturio.com COX-1 is considered a "housekeeping" enzyme, constitutively expressed in most tissues, where it synthesizes prostaglandins involved in protecting the stomach lining and maintaining kidney function and platelet aggregation. nih.govyoutube.comverywellhealth.com In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators like cytokines and endotoxins. nih.govverywellhealth.com The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain, and fever. lecturio.com

Aminophenazone, like many classical NSAIDs, is known to be a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. patsnap.com Some research has also suggested that aminopyrine (B3395922) (aminophenazone) acts as a weak inhibitor of both isoforms. jpp.krakow.plresearchgate.net The structural basis for selectivity in certain other NSAIDs (coxibs) lies in a key amino acid difference between the two isoforms. The active site of COX-2 contains a smaller valine residue, which creates a hydrophobic side-pocket accessible to selective inhibitors. wikipedia.org In COX-1, the corresponding, larger isoleucine residue sterically hinders access to this pocket. wikipedia.orgnih.gov Aminophenazone's lack of high selectivity implies it interacts with the catalytic sites of both enzymes without exploiting this structural difference.

| Feature | COX-1 Isoform | COX-2 Isoform |

|---|---|---|

| Primary Function | Physiological "housekeeping" (e.g., gastric protection, platelet function) nih.govverywellhealth.com | Inducible, primarily at sites of inflammation nih.govverywellhealth.com |

| Expression | Constitutive, in most tissues youtube.com | Inducible by inflammatory stimuli lecturio.com |

| Inhibition by Aminophenazone | Inhibited patsnap.com | Inhibited patsnap.com |

| Selectivity Profile | Considered non-selective or weakly selective patsnap.comjpp.krakow.pl |

The characterization of COX inhibitors like aminophenazone relies on a variety of established in vitro and in vivo enzymatic assays. nih.gov These assays are crucial for determining the potency and selectivity of inhibitory compounds.

In Vitro Assays:

Oxygen Consumption Assay: One of the most direct methods measures the consumption of oxygen during the conversion of arachidonic acid by COX enzymes, often using a Clark-style oxygen electrode. researchgate.net The rate of oxygen uptake is proportional to enzyme activity, and its reduction in the presence of an inhibitor indicates the degree of inhibition.

Spectrophotometric/Fluorometric Assays: These methods typically measure the peroxidase activity of the COX enzyme. Fluorometric-based screening kits, for instance, can detect the fluorescence produced by prostaglandin G2, an intermediate product, allowing for the quantification of enzyme activity and its inhibition. researchgate.net

Enzyme Immunoassays (EIA): These assays quantify the amount of specific prostaglandins (e.g., PGE2) produced by COX enzymes in cell cultures or with purified enzymes. The reduction in prostaglandin levels after the application of an inhibitor is used to calculate inhibitory potency (e.g., IC50 values). nih.gov

In Vivo Assays:

Whole Blood Assay: This is a widely used ex vivo method to assess COX-1 and COX-2 activity in a physiological setting. nih.gov Blood samples are taken from subjects before and after administration of a drug. The capacity of platelets to produce thromboxane (B8750289) B2 (TXB2) upon clotting is used as a measure of COX-1 activity. To measure COX-2 activity, an inflammatory stimulus (like lipopolysaccharide) is added to a separate blood sample to induce COX-2 expression in monocytes, and the subsequent production of PGE2 is quantified. nih.gov This assay provides a clear picture of a drug's selective effects on each isoform within the body. nih.gov

Validation of these assays involves using known selective and non-selective inhibitors as controls to confirm the assay's ability to distinguish between different inhibition profiles. Kinetics studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent). nih.govnih.gov

Contribution of Aminophenazone Metabolites to Biochemical Effects

4-Aminoantipyrine (B1666024): Formation and Sustained Biochemical Activity

4-Aminoantipyrine (also known as ampyrone) is a primary and active metabolite of aminophenazone. nih.govwikipedia.org It is formed through the N-demethylation of aminophenazone. wikipedia.org This metabolite is not merely an excretory product but possesses its own distinct analgesic and anti-inflammatory properties. nih.govwikipedia.org While the parent drug, aminophenazone, has seen its use restricted in many countries due to safety concerns, its metabolite, 4-aminoantipyrine, is noted to have significantly lower toxicity. wikipedia.org

The biochemical significance of 4-aminoantipyrine extends beyond its inherent pharmacological activities. It serves as a reagent in biochemical assays, particularly for reactions that produce peroxides or phenols. nih.govwikipedia.org For instance, it is widely used in the colorimetric determination of phenols in water samples and for the determination of glucose in the presence of peroxidase. chemicalbook.com Furthermore, ampyrone is known to stimulate liver microsomes and is utilized in physiological measurements to determine extracellular water volume. nih.govwikipedia.org Its ability to form stable complexes with transition metals via its amino nitrogen has also made it a subject of interest in medicinal and coordination chemistry. globalresearchonline.net The derivatives of 4-aminoantipyrine, such as Schiff bases, have been studied for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. globalresearchonline.netresearchgate.net

Interaction with Cytochrome P-450 Enzymes in Metabolic Pathways

The metabolism of aminophenazone is heavily dependent on the cytochrome P450 (CYP) enzyme system, a superfamily of proteins crucial for the metabolism of a vast number of xenobiotics. mdpi.comnih.gov These enzymes, primarily located in the liver, are responsible for Phase I metabolic reactions, such as the N-demethylation that converts aminophenazone to its metabolites. mdpi.comnih.gov The specific CYP isoforms involved dictate the rate and pathway of metabolism, which can have significant clinical implications. nih.govnih.gov

Research utilizing human hepatic cytochrome P450s expressed in yeast has identified several isoforms that catalyze the N-demethylation of aminophenazone. nih.gov Among the various hepatic P450s, CYP2C19 has been shown to be the most efficient in this process. nih.gov Other isoforms that contribute to its metabolism include CYP2C8, CYP2D6, CYP2C18, and CYP1A2, while the activity with CYP2E1 is negligible. nih.gov The kinetics of this metabolic process vary between isoforms, with CYP2C19 exhibiting the highest affinity for aminophenazone. nih.gov Although CYP2C8 shows the highest maximum reaction rate (Vmax), its affinity (Km) for the substrate is considerably lower than that of CYP2C19. nih.gov This results in CYP2C19 having a catalytic efficiency (Vmax/Km) that is more than nine times higher than the other P450s studied. nih.gov Additionally, the steroidogenic enzyme CYP17 has also been found to catalyze the N-demethylation of aminophenazone. nih.gov

The interaction with the CYP450 system is a critical factor in understanding the complete biochemical profile of aminophenazone, as variations in the activity of these enzymes, due to genetic polymorphisms, can lead to significant inter-individual differences in drug metabolism. nih.govmetabolon.com

Table 1: Kinetic Parameters of Aminophenazone N-demethylation by Human Cytochrome P450 Isoforms

| CYP450 Isoform | Vmax (nmol/min/nmol P450) | Km (mM) | Vmax/Km |

|---|---|---|---|

| CYP1A2 | 0.8 | 3.4 | 0.24 |

| CYP2C8 | 5.4 | 5.0 | 1.08 |

| CYP2C19 | 3.5 | 0.3 | 11.67 |

| CYP2D6 | 1.0 | 3.0 | 0.33 |

Data sourced from a study on human hepatic cytochrome P450s expressed in yeast. nih.gov

Degradation Chemistry and Chemical Stability Studies

Hydrolytic Degradation Pathways

Hydrolysis is a significant degradation pathway for the cyclamate component of aminophenazone cyclamate. pharmacy180.com This process primarily involves the chemical breakdown of the sulfamate (B1201201) bond in the presence of water, which can be influenced by pH. nih.gov

The key hydrolytic event for the cyclamate moiety is the cleavage of the N-S bond in its sulfamic acid structure. wikipedia.org Cyclamate, which is N-cyclohexylsulfamic acid, is relatively stable; however, under certain conditions, such as in the presence of gut microflora, it can be metabolized through hydrolysis. researchgate.netnih.govwikipedia.org This conversion process involves the desulfonation of the cyclamate molecule. wikipedia.org While enzymatic processes in the gut are a primary driver for this conversion in vivo, the fundamental chemical reaction is hydrolysis, which breaks the sulfamate bond. researchgate.netnih.gov The hydrolysis of the polymer can be accelerated by alkaline conditions. nih.gov

The hydrolytic cleavage of the sulfamate bond in cyclamate yields two primary products: cyclohexylamine (B46788) and sulfamic acid. wikipedia.org The formation of cyclohexylamine from cyclamate has been extensively studied and documented. researchgate.netnih.gov This conversion is a critical aspect of cyclamate's metabolism. nih.gov The identification of these products confirms the hydrolytic degradation pathway. A pre-column derivatization/HPLC method has been established to determine cyclohexylamine as a decomposition product of sodium cyclamate. researchgate.net

Table 1: Hydrolysis Products of the Cyclamate Moiety

| Precursor Moiety | Degradation Pathway | Product 1 | Product 2 |

|---|

Oxidative Degradation Pathways

The aminophenazone moiety, a pyrazolone (B3327878) derivative, is susceptible to oxidative degradation. nih.govdrugbank.com This degradation can occur through various mechanisms, leading to the formation of several oxidation products and potential ring opening. nih.govresearchgate.net

The pyrazolone ring system in aminophenazone is the primary site of oxidative attack. nih.govnih.gov Studies on related pyrazolone pharmaceuticals show that advanced oxidation processes, often involving hydroxyl radicals (HO•), are major contributors to their degradation. nih.gov The oxidation can lead to hydroxylation, demethylation, and even the opening of the heterocyclic pyrazolone ring. nih.govresearchgate.net The reaction can be initiated by various oxidizing agents and conditions. researchgate.net For instance, the electrochemical oxidation of aminopyrazoles can lead to N-N coupling. mdpi.com Computational studies on related 1H-pyrazol-5-amines suggest that oxidation can proceed through a hydroxylamine (B1172632) intermediate, which then leads to a ring-opening product. researchgate.net

The oxidation of aminophenazone can result in the formation of corresponding quinones. Quinones are highly reactive molecules that can be formed from the oxidation of phenols and catechols. mdpi.comnih.gov In the context of aminophenazone, the oxidation of the aromatic portions of the molecule can lead to these quinonoid structures. Beyond quinones, other characterized oxidation products of aminophenazone and related compounds include hydroxylated, deacetylated, and dephenylized derivatives. nih.gov The specific products formed depend on the oxidative conditions. For example, under stress conditions like H2O2, various degradation products are formed, while the compound shows stability against agents like FeCl3. researchgate.net

Ozonation is a powerful advanced oxidation process used to degrade persistent pharmaceutical compounds, including pyrazolone derivatives like phenazone, propyphenazone, and the metabolites of aminopyrine (B3395922). nih.govmdpi.com The reaction of ozone with these compounds is typically rapid. nih.gov The degradation mechanism involves the oxidation of the carbon-carbon double bond within the pyrazolone ring, which can lead to ring-opening products. nih.gov

Studies on the ozonation of phenazone-type pharmaceuticals have identified several degradation products. nih.govkuleuven.be A common intermediate product formed from the further oxidation of these molecules is 1-acetyl-1-methyl-2-phenylhydrazide (AMPH). nih.govkuleuven.be The formation of such transformation products highlights that the parent compound is not fully mineralized but converted into new chemical entities. mdpi.comnih.govnih.gov

Table 2: Ozonation Degradation Products of Related Pyrazolone Pharmaceuticals

| Parent Compound Type | Degradation Process | Key Degradation Mechanism | Common Degradation Product |

|---|

Reductive and Substitutive Chemical Reactions of Aminophenazone

Aminophenazone can undergo several reductive and substitutive reactions, primarily centered around its dimethylamino group and the pyrazolone ring structure.

A principal degradation pathway for aminophenazone is N-demethylation, a substitutive reaction where the dimethylamino group at the C-4 position is sequentially demethylated. This process first yields 4-methylaminoantipyrine, and upon further demethylation, results in the formation of 4-aminoantipyrine (B1666024). qub.ac.uk Another key degradation product that can be formed, particularly in aqueous solutions, is dimethylamine. researchgate.net

Aminophenazone is also known to be sensitive to light and can be attacked by mild oxidizing agents, especially in the presence of moisture. lookchem.com While the pyrazolone ring itself is relatively stable, harsh conditions can lead to its cleavage. The specific reductive and substitutive reactions are highly dependent on environmental factors such as pH, temperature, and the presence of light or oxidizing and reducing agents.

Kinetic and Mechanistic Studies of Degradation

Kinetic and mechanistic studies are essential for understanding the rate and pathways of aminophenazone degradation, which in turn allows for the prediction of its stability and the identification of potential impurities.

Accelerated stability testing, where the compound is subjected to elevated temperatures, is a common strategy to predict its long-term stability. The degradation of aminophenazone has been shown to follow first-order kinetics in aqueous solutions. nih.gov The rate of degradation is influenced by pH, with studies indicating that aminophenazone is more stable in slightly acidic conditions (pH 5) compared to slightly alkaline conditions (pH 8.0). researchgate.net

The Arrhenius equation is frequently employed in these studies to model the relationship between the degradation rate constant and temperature, allowing for the extrapolation of data to predict shelf-life at ambient temperatures. For instance, the first-order rate constants for aminophenazone degradation in an aqueous borate (B1201080) buffer at pH 8.6 have been determined at different temperatures, as shown in the table below. researchgate.net

Table 1: First-Order Rate Constants for Aminophenazone Degradation at pH 8.6

| Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|

| 70 | 2.28 x 10⁻⁶ |

| 80 | 3.07 x 10⁻⁶ |

Data from Pawelczyk et al. researchgate.net

These kinetic studies are crucial for establishing appropriate storage conditions and shelf-life for formulations containing aminophenazone.

Forced degradation, or stress testing, involves exposing the drug substance to harsh conditions to deliberately induce degradation. This helps in identifying potential degradation products and establishing the degradation pathways. For aminophenazone, this includes exposure to UV light and varying pH conditions.

UV Light: Aminophenazone is known to be sensitive to light. lookchem.com Photochemical decomposition can lead to a variety of degradation products. Upon irradiation with UV light (λ = 254 nm) in aqueous solutions, aminophenazone has been shown to decompose into derivatives of pyrazoline, pyrazolidinone, imidazoline, hydantoin, aziridine, phenylhydrazine (B124118), and aniline. The specific products formed can depend on the presence or absence of oxygen.

Acidic/Alkaline Conditions: The stability of aminophenazone is pH-dependent. In aqueous solutions, degradation is observed, and the rate of this degradation is influenced by the pH. One of the initial degradation products in aqueous solutions is dimethylamine, leading to an increase in the alkalinity of the solution over time. researchgate.net Studies have shown that in a 1% aqueous solution at pH 10.1, aminophenazone can degrade by as much as 34% over eight months, with the formation of dimethylamine. researchgate.net The degradation is also accompanied by a color change to yellow-brownish, although the specific chromophoric product has not been fully identified. researchgate.net In general, aminophenazone exhibits greater stability in slightly acidic media compared to alkaline environments. researchgate.net

A summary of degradation products identified under various conditions is presented in the table below.

Table 2: Identified Degradation Products of Aminophenazone under Different Conditions

| Stress Condition | Degradation Products Identified |

|---|---|

| Aqueous Solution | Dimethylamine, Unidentified brown product |

| UV Irradiation | Derivatives of pyrazoline, pyrazolidinone, imidazoline, hydantoin, aziridine, phenylhydrazine, aniline |

| Metabolism/Chemical Degradation | 4-Methylaminoantipyrine, 4-Aminoantipyrine, Formaldehyde |

Data compiled from multiple sources. researchgate.netlookchem.comnih.gov

The quantitative analysis of key degradation products is essential for the quality control of this compound. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

For the analysis of cyclohexylamine , a degradation product of the cyclamate moiety, a pre-column derivatization HPLC method with UV detection has been established. researchgate.netnih.gov In one such method, cyclohexylamine is derivatized with dansyl chloride. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.gov This method has been validated and shown to be sensitive and accurate for the quantification of cyclohexylamine. researchgate.netnih.gov

Table 3: HPLC Method and Validation Data for Cyclohexylamine Determination

| Parameter | Value |

|---|---|

| Derivatization Reagent | Dansyl Chloride |

| Detection Wavelength | 254 nm |

| Mobile Phase | Acetonitrile-1.0 g/L potassium dihydrogen phosphate solution |

| Limit of Detection (LOD) | 0.5 mg/kg |

| Limit of Quantification (LOQ) | 2.0 mg/kg |

| Recovery | 99.37–110.16% |

Data from Mu et al. nih.gov

For the quantification of 4-aminoantipyrine , a primary degradation product of aminophenazone, HPLC methods developed for the assay of aminophenazone can be adapted. A validated HPLC method for aminophenazone in suppositories utilizes a Hypersil ODS column with a mobile phase of methanol (B129727) and sodium acetate (B1210297) buffer (pH 5.5) and UV detection at 253 nm. nih.gov Such a method can be validated for the simultaneous determination of aminophenazone and 4-aminoantipyrine to monitor the degradation process. The development of a stability-indicating assay method would involve demonstrating specificity, where the peaks of the parent drug and its degradation products are well-resolved.

Chemical Compounds Mentioned

| Compound Name |

| 4-Aminoantipyrine |

| Acetonitrile |

| Aminophenazone |

| Aniline |

| Aziridine |

| Cyclohexylamine |

| Dansyl chloride |

| Dimethylamine |

| Formaldehyde |

| Hydantoin |

| Imidazoline |

| Methanol |

| 4-Methylaminoantipyrine |

| Phenylhydrazine |

| Potassium dihydrogen phosphate |

| Pyrazolidinone |

| Pyrazoline |

| Sodium acetate |

| Final Answer: |

of this compound

This article focuses on the chemical degradation and stability of the compound this compound, detailing its reaction pathways and the analytical methods used to study its degradation products.

Reductive and Substitutive Chemical Reactions of Aminophenazone

The degradation of aminophenazone involves several chemical transformations, with reductive and substitutive reactions playing a significant role. The primary site for these reactions is the dimethylamino group located at the C-4 position of the pyrazolone ring.

One of the main substitutive degradation pathways is the sequential N-demethylation of the dimethylamino group. This reaction leads to the formation of 4-methylaminoantipyrine and subsequently 4-aminoantipyrine. qub.ac.uk Another degradation product that can form, especially in aqueous solutions, is dimethylamine. researchgate.net

Aminophenazone is also known to be sensitive to light and can be degraded by mild oxidizing agents, particularly when moisture is present. lookchem.com While the pyrazolone ring is generally stable, it can undergo cleavage under more strenuous conditions. The specific course of these reactions is heavily influenced by environmental factors such as pH, temperature, and exposure to light or other chemical agents.

Kinetic and Mechanistic Studies of Degradation

Understanding the kinetics and mechanisms of aminophenazone's degradation is fundamental to determining its stability and ensuring the quality of pharmaceutical formulations.

Accelerated Stability Testing Protocols for Degradation Kinetics

Accelerated stability studies, which typically involve subjecting the compound to elevated temperatures, are used to predict its long-term stability. The degradation of aminophenazone in aqueous solutions has been reported to follow first-order kinetics. nih.gov The rate of this degradation is significantly affected by pH, with research indicating greater stability in slightly acidic environments (pH 5) compared to alkaline conditions (pH 8.0). researchgate.net

The Arrhenius equation is a key tool in these studies, allowing for the prediction of the degradation rate at lower, typical storage temperatures based on data from accelerated testing. For example, first-order rate constants for the degradation of aminophenazone in an aqueous borate buffer at a pH of 8.6 have been experimentally determined at various temperatures. researchgate.net

Table 1: First-Order Rate Constants for Aminophenazone Degradation at pH 8.6

| Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|

| 70 | 2.28 x 10⁻⁶ |

| 80 | 3.07 x 10⁻⁶ |

Data from Pawelczyk, E., et al. researchgate.net

Forced Degradation Studies (e.g., UV Light, Acidic/Alkaline Conditions) for Impurity Identification

Forced degradation, or stress testing, is a process where the drug substance is intentionally exposed to harsh conditions to identify potential degradation products and understand its degradation pathways.

UV Light: Aminophenazone's sensitivity to light is well-documented. lookchem.com When aqueous solutions of aminophenazone are irradiated with ultraviolet (UV) light at a wavelength of 254 nm, a complex mixture of degradation products can be formed. These have been identified as derivatives of pyrazoline, pyrazolidinone, imidazoline, hydantoin, aziridine, phenylhydrazine, and aniline.

Acidic and Alkaline Conditions: The stability of aminophenazone is highly dependent on pH. In aqueous solutions, one of the primary degradation products is dimethylamine, which causes the pH of the solution to become more alkaline over time. researchgate.net In a 1% aqueous solution at a pH of 10.1, aminophenazone has been observed to degrade by as much as 34% over an eight-month period. researchgate.net This degradation is often accompanied by a change in color to a yellowish-brown. researchgate.net As noted previously, aminophenazone is generally more stable in slightly acidic conditions compared to alkaline ones. researchgate.net

A summary of the identified degradation products of aminophenazone under various stress conditions is provided in the table below.

Table 2: Identified Degradation Products of Aminophenazone

| Stress Condition | Degradation Products Identified |

|---|---|

| Aqueous Solution | Dimethylamine, Unidentified brown product. researchgate.net |

| UV Irradiation | Derivatives of pyrazoline, pyrazolidinone, imidazoline, hydantoin, aziridine, phenylhydrazine, aniline. |

Quantitative Analysis of Degradation Products (e.g., Cyclohexylamine, 4-Aminoantipyrine)

The accurate quantification of degradation products is a critical component of stability studies for this compound. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for this purpose.

For the determination of cyclohexylamine , which is a degradation product of the cyclamate component, a pre-column derivatization HPLC method with UV detection has been developed and validated. researchgate.netnih.gov One such method involves the derivatization of cyclohexylamine with dansyl chloride, followed by separation on a C18 column using a mobile phase of acetonitrile and a phosphate buffer. nih.gov

Table 3: HPLC Method and Validation Data for Cyclohexylamine Determination

| Parameter | Value |

|---|---|

| Derivatization Reagent | Dansyl Chloride |

| Detection Wavelength | 254 nm |

| Mobile Phase | Acetonitrile-1.0 g/L potassium dihydrogen phosphate solution |

| Limit of Detection (LOD) | 0.5 mg/kg |

| Limit of Quantification (LOQ) | 2.0 mg/kg |

| Recovery | 99.37–110.16% |

Data from Mu, L., et al. nih.gov

For the quantitative analysis of 4-aminoantipyrine , a major degradation product of aminophenazone, HPLC methods can be employed. A validated HPLC method for the analysis of aminophenazone in suppositories uses a Hypersil ODS column with a mobile phase consisting of methanol and a sodium acetate buffer (pH 5.5), with UV detection at 253 nm. nih.gov A stability-indicating method based on this approach would be validated to ensure the specific and simultaneous quantification of both aminophenazone and 4-aminoantipyrine, allowing for precise monitoring of the degradation process.

Environmental Chemistry and Fate of Aminophenazone Cyclamate and Its Metabolites

Occurrence and Distribution in Aquatic Environments

The presence of aminophenazone cyclamate and its constituent parts, aminophenazone and cyclamate, in aquatic environments is a direct consequence of human consumption and subsequent excretion. These compounds enter the wastewater stream and, depending on the efficacy of wastewater treatment processes, can be discharged into rivers, lakes, and groundwater.

Cyclamate, a component of this compound, is frequently detected in the effluents of wastewater treatment plants (WWTPs) and in various surface waters. mdpi.com While some treatment processes can partially remove cyclamate, a significant portion can still pass through into the receiving environment. acs.org Studies have shown the presence of cyclamate in groundwater, indicating its potential to leach from surface waters or from sources like landfill sites. nih.govresearchgate.net For instance, in a study of urban groundwater, cyclamate was detected at a majority of the study sites, albeit less frequently than other artificial sweeteners like acesulfame (B1210027) and saccharin. researchgate.net

The following table summarizes the detection of cyclamate in various aquatic environments as reported in several studies.

| Environment | Compound | Detection Status | Reference |

| Wastewater Treatment Plant Effluent | Cyclamate | Detected | mdpi.comacs.org |

| Surface Water | Cyclamate | Detected | researchgate.net |

| Groundwater | Cyclamate | Detected | nih.govresearchgate.net |

| Landfill Leachate | Cyclamate | Detected | nih.gov |

The characteristics of cyclamate make it a useful, albeit sometimes limited, tracer for anthropogenic wastewater contamination. An ideal tracer is a substance that is uniquely associated with human wastewater, persists through wastewater treatment to some degree, and is easily detectable in the environment. While some research suggests that a portion of cyclamate is removed during wastewater treatment, its presence can still indicate contamination from raw or treated sewage. acs.org